molecular formula C25H25N3O2 B609101 MK7622 CAS No. 1227923-29-6

MK7622

Cat. No.: B609101
CAS No.: 1227923-29-6
M. Wt: 399.5 g/mol
InChI Key: JUVQLZBJFOGEEO-GOTSBHOMSA-N
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Description

MK-7622 is a highly selective positive allosteric modulator of the M1 muscarinic receptor. It has been developed as a potential therapeutic agent for treating cognitive deficits associated with Alzheimer’s disease. The compound has shown promise in preclinical studies and has entered Phase II clinical trials .

Mechanism of Action

Target of Action

MK-7622, also known as 3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one, is a compound that primarily targets the M1 subtype of muscarinic acetylcholine receptor . The M1 receptor is a G-protein coupled receptor that is most highly expressed in the hippocampal, striatal, and cortical areas crucial in memory and higher brain function .

Mode of Action

MK-7622 acts as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor . This means that it enhances the action of acetylcholine, the endogenous ligand of the receptor, leading to increased receptor activity. In the absence of acetylcholine, mk-7622 has only modest activity at the m1 receptor .

Biochemical Pathways

The activation of the M1 receptor by MK-7622 leads to a cascade of biochemical events. It has been shown that the activation of M1 receptors can lead to the enhancement of cognitive function . Furthermore, it has been suggested that the activation of M1 receptors can lead to neuroprotection via a mechanism that is calcium-dependent and involves the glutamatergic system .

Pharmacokinetics

The pharmacokinetic properties of MK-7622 have been optimized to address key physicochemical and safety properties . .

Result of Action

The activation of the M1 receptor by MK-7622 has been shown to attenuate the cognitive-impairing effects of the muscarinic receptor antagonist scopolamine . This suggests that MK-7622 could potentially improve cognitive function in conditions characterized by impaired cholinergic neurotransmission, such as Alzheimer’s disease .

Action Environment

The efficacy and stability of MK-7622 can be influenced by various environmental factors. For instance, the presence of acetylcholine is necessary for MK-7622 to exert its full effect as a positive allosteric modulator . Furthermore, the compound was tested in clinical trials for Alzheimer’s disease, but the trials were stopped due to lack of improvement in cognition and increased adverse effects like diarrhea .

Preparation Methods

The synthesis of MK-7622 involves several steps, including the preparation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a quinazoline core structure .

Chemical Reactions Analysis

MK-7622 undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a valuable tool for studying the M1 muscarinic receptor and its role in cognitive function.

    Biology: MK-7622 is used in biological research to investigate the effects of M1 receptor modulation on neuronal signaling and cognitive processes.

    Medicine: The primary application of MK-7622 is in the treatment of Alzheimer’s disease.

Comparison with Similar Compounds

MK-7622 is unique in its high selectivity for the M1 muscarinic receptor. Other similar compounds include:

MK-7622 stands out due to its high selectivity and potency, making it a promising candidate for the treatment of cognitive deficits in Alzheimer’s disease .

Properties

IUPAC Name

3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-16-10-11-17(14-26-16)12-18-13-21-24(20-7-3-2-6-19(18)20)27-15-28(25(21)30)22-8-4-5-9-23(22)29/h2-3,6-7,10-11,13-15,22-23,29H,4-5,8-9,12H2,1H3/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVQLZBJFOGEEO-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)C5CCCCC5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)[C@H]5CCCC[C@@H]5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227923-29-6
Record name MK-7622
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227923296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-7622
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12897
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-7622
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57R7D1Q49R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of MK-7622?

A1: MK-7622 acts as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 receptor). [, , ] This means it binds to a site distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. [, , ]

Q2: What are the downstream effects of M1 receptor modulation by MK-7622?

A2: While the exact mechanisms are still under investigation, M1 receptor activation by MK-7622 is believed to enhance neuronal signaling in the brain regions associated with learning and memory. [, , , ] Studies in animal models suggest this may involve modulation of potassium channels and nitric oxide signaling pathways. [, ]

Q3: What is the significance of developing selective M1 PAMs like MK-7622 over non-selective muscarinic agonists?

A3: Non-selective muscarinic agonists activate all muscarinic receptor subtypes (M1-M5), leading to undesirable side effects, particularly gastrointestinal issues. [, , ] Selective M1 PAMs like MK-7622 aim to enhance M1 receptor activity without directly stimulating other subtypes, potentially leading to improved efficacy and tolerability. [, , ]

Q4: Has MK-7622 demonstrated efficacy in improving cognitive function?

A4: Preclinical studies in rodents and non-human primates have shown that MK-7622 can attenuate cognitive impairments induced by scopolamine, a muscarinic antagonist. [, , ] Additionally, MK-7622 improved memory deficits in mouse models of dementia. [] Clinical trials have been conducted to evaluate its efficacy in Alzheimer's disease patients. []

Q5: What are the structural features of MK-7622 crucial for its activity?

A5: While specific structure-activity relationship (SAR) studies for MK-7622 haven't been published in the provided abstracts, research on related quinolizidinone carboxylic acid derivatives suggests that the 4-cyanopiperidine moiety plays a key role in enhancing M1 receptor activity. []

Q6: What is the translational relevance of preclinical MK-7622 research to humans?

A6: Preclinical studies demonstrated similar effective exposures of MK-7622 for reversing scopolamine-induced cognitive impairment and altering quantitative electroencephalography (qEEG) in both rhesus macaques and humans. [] This finding indicates a promising translational potential for MK-7622's effects from animal models to human subjects. []

Q7: What is the role of biomarkers in MK-7622 research?

A7: While specific biomarkers for MK-7622 efficacy or adverse effects are not discussed in the provided abstracts, qEEG has been used as a pharmacodynamic marker to assess target engagement and translate preclinical findings to humans. [] Future research might explore other potential biomarkers related to M1 receptor activation or downstream signaling pathways.

Q8: What analytical techniques have been employed in MK-7622 research?

A8: Standard techniques for characterizing small molecules, such as mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography, are likely employed in MK-7622 research, although specific details are not provided in the abstracts. []

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